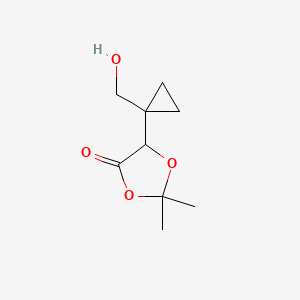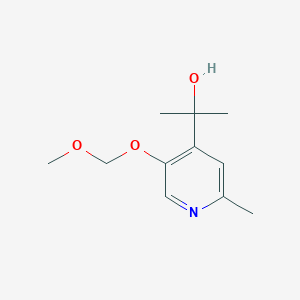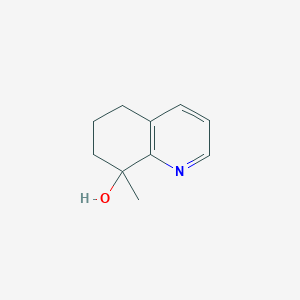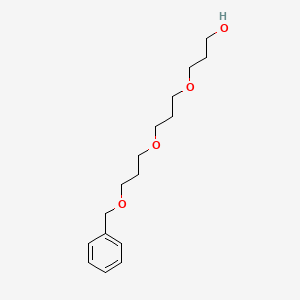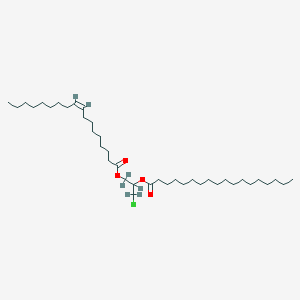![molecular formula C10H10ClNO5 B13847088 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of a chloroacetyl group, an amino group, and a dihydroxyphenyl group attached to an acetic acid backbone. This compound is of interest due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dihydroxybenzaldehyde and chloroacetyl chloride.
Formation of Intermediate: The 3,5-dihydroxybenzaldehyde is first reacted with chloroacetyl chloride in the presence of a base, such as pyridine, to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dihydroxyphenyl group may contribute to antioxidant activity by scavenging free radicals. The overall biological effects depend on the specific interactions with cellular components and the resulting biochemical pathways activated.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological activity.
2-[(2-Chloroacetyl)amino]acetic acid: Lacks the dihydroxyphenyl group, leading to different properties and applications.
Uniqueness
2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid is unique due to the combination of the chloroacetyl, amino, and dihydroxyphenyl groups in its structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO5 |
|---|---|
Poids moléculaire |
259.64 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO5/c11-4-8(15)12-9(10(16)17)5-1-6(13)3-7(14)2-5/h1-3,9,13-14H,4H2,(H,12,15)(H,16,17) |
Clé InChI |
VMQLGFWYLMOERQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


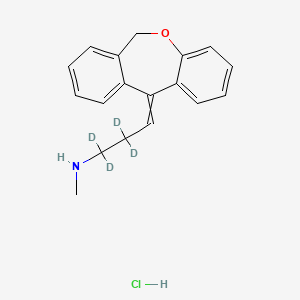
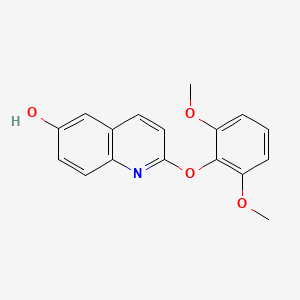
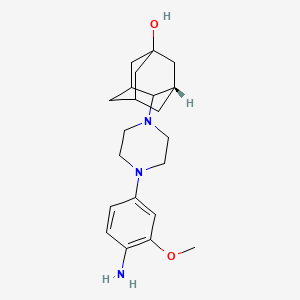
![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
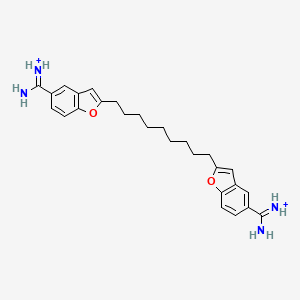
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
